3-(4-Methylpyridin-3-yl)butan-2-ol

Catalog No.
S13824203
CAS No.
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methylpyridin-3-yl)butan-2-ol

Product Name

3-(4-Methylpyridin-3-yl)butan-2-ol

IUPAC Name

3-(4-methylpyridin-3-yl)butan-2-ol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-7-4-5-11-6-10(7)8(2)9(3)12/h4-6,8-9,12H,1-3H3

InChI Key

VKPJHCFPQKGZBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C)C(C)O

3-(4-Methylpyridin-3-yl)butan-2-ol is an organic compound characterized by its molecular formula C10H15NOC_{10}H_{15}NO. This compound features a butanol group attached to a pyridine ring, specifically at the 3-position of the pyridine, which is further substituted with a methyl group at the 4-position. The presence of both the hydroxyl and pyridine moieties contributes to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound can be reduced to yield different alcohols or hydrocarbons.
  • Substitution: The pyridine ring allows for nucleophilic substitution reactions, where substituents can replace hydrogen atoms on the ring.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 3-(4-Methylpyridin-3-yl)butan-2-ol has been explored in various studies. Its structure enables it to act as a ligand for specific enzymes and receptors, potentially modulating their activity. Research indicates that this compound may influence enzyme-catalyzed reactions and metabolic pathways, making it a valuable tool in biochemical research.

Several methods have been developed for synthesizing 3-(4-Methylpyridin-3-yl)butan-2-ol. A common approach involves the reaction of 4-methylpyridine with butan-2-ol under specific conditions. Typical reagents include palladium(II) chloride and copper(I) iodide, with tetrahydrofuran serving as the solvent. The reaction is often conducted under an inert atmosphere to prevent oxidation. Purification techniques such as silica gel chromatography are employed to isolate the desired product.

3-(4-Methylpyridin-3-yl)butan-2-ol has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
  • Industry: It finds use in producing specialty chemicals and materials with specific properties.

These applications underscore its importance in both research and industrial contexts.

Studies on the interactions of 3-(4-Methylpyridin-3-yl)butan-2-ol with biological targets have revealed its potential to influence enzyme activity and receptor binding. These interactions are critical for understanding its mechanisms of action and therapeutic applications. The compound's ability to modulate biochemical pathways highlights its significance in pharmacological research.

Several compounds share structural features with 3-(4-Methylpyridin-3-yl)butan-2-ol, including:

Compound NameCAS NumberSimilarity Index
4-(Pyridin-3-yl)butan-2-one60753-14-20.89
4-(Pyridin-4-yl)butan-1-ol5264-15-30.87
4-(Methylnitrosamino)-1-(3-Pyridyl)-1-butanol1048560.88
3-(6-Methylpyridin-2-yl)butan-2-olNot availableNot available

Uniqueness

What sets 3-(4-Methylpyridin-3-yl)butan-2-ol apart from these similar compounds is its specific arrangement of functional groups, particularly the hydroxyl group on the butanol chain combined with the methyl-substituted pyridine ring. This unique structural configuration imparts distinct chemical reactivity and biological properties that may not be present in its analogs .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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